Cas no 79478-02-7 (4-(Trifluoromethyl)phenylglyoxylic acid)

4-(Trifluoromethyl)phenylglyoxylic acid structure
79478-02-7 structure
Produktname:4-(Trifluoromethyl)phenylglyoxylic acid
CAS-Nr.:79478-02-7
MF:C9H5F3O3
MW:218.129413366318
CID:1797780
PubChem ID:21714237

4-(Trifluoromethyl)phenylglyoxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-
    • α-Oxo-4-(trifluoromethyl)benzeneacetic acid (ACI)
    • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(Trifluoromethyl)phenylglyoxylic acid
    • Inchi: 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
    • InChI-Schlüssel: CEUHHKLWSQKEFI-UHFFFAOYSA-N
    • Lächelt: O=C(C(C1C=CC(C(F)(F)F)=CC=1)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 3

4-(Trifluoromethyl)phenylglyoxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
T193405-100mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid
79478-02-7
100mg
$ 175.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1294422-1g
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
1g
¥2721.00 2024-07-28
Enamine
EN300-1165418-1.0g
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
1g
$0.0 2023-06-08
eNovation Chemicals LLC
Y1086751-1g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
1g
$460 2022-10-20
Apollo Scientific
PC32904-250mg
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 96%
250mg
£60.00 2023-09-02
Enamine
EN300-1165418-5000mg
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95.0%
5000mg
$2401.0 2023-10-03
Aaron
AR00J7E6-250mg
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
250mg
$111.00 2025-02-12
1PlusChem
1P00J75U-1g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
1g
$235.00 2024-04-21
1PlusChem
1P00J75U-5g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
5g
$683.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1294422-250mg
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
250mg
¥982.00 2024-07-28

4-(Trifluoromethyl)phenylglyoxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Selenium dioxide
Referenz
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
Referenz
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referenz
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referenz
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylammonium iodide ,  Iron Solvents: Acetonitrile ,  Water ;  12 h, 90 °C
Referenz
Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite
Song, Tao ; Ma, Zhiming; Wang, Xiaoxue; Yang, Yong, Organic Letters, 2021, 23(15), 5917-5921

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Referenz
Electronic and Functional Scope of Boronic Acid Derived Salicylidenehydrazone (BASHY) Complexes as Fluorescent Dyes
Alcaide, Maria M.; Santos, Fabio M. F.; Pais, Vania F.; Carvalho, Joana Ines ; Collado, Daniel; et al, Journal of Organic Chemistry, 2017, 82(14), 7151-7158

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referenz
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water
Referenz
The synthesis and structure-activity relationships of 1,3-diaryl 1,2,4-(4H)-triazol-5-ones: A new class of calcium-dependent, large conductance, potassium (maxi-k) channel opener targeted for urge urinary incontinence
Hewawasam, Piyasena; Erway, Matthew; Thalody, George; Weiner, Harvey; Boissard, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(7), 1117-1120

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids
Ni, Hangcheng; Shi, Xingzi; Li, Yu; Zhang, Xiaoning; Zhao, Jingwei; et al, Organic & Biomolecular Chemistry, 2020, 18(33), 6558-6563

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Referenz
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referenz
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Referenz
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis of unnatural α-amino acid derivatives via light-mediated radical decarboxylative processes
Merkens, Kay; Aguilar Troyano, Francisco Jose; Djossou, Jonas; Gomez-Suarez, Adrian, Advanced Synthesis & Catalysis, 2020, 362(12), 2354-2359

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, 0 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C
1.4 Reagents: Dimethyl sulfide ;  2 h, 0 °C
Referenz
Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur
Saito, Masato; Murakami, Sho; Nanjo, Takeshi ; Kobayashi, Yusuke ; Takemoto, Yoshiji, Journal of the American Chemical Society, 2020, 142(18), 8130-8135

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 - 6 h, 110 °C → 90 °C
Referenz
A metal-free and additive-free facile method for the synthesis of 1H-Perimidines
Li, Suzhen; Shang, Suqin; Zhang, Xiuyu; Guo, Mengyi; Ma, Wanqian; et al, Tetrahedron Letters, 2023, 129,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt → 120 °C; 1 h, 120 °C; 120 °C → 90 °C; 4 h, 90 °C
Referenz
Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization
He, Xianglong; Jia, Wei; Gao, Yanjing; Jiang, Shengling; Nie, Jun; et al, European Polymer Journal, 2022, 167,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Selenium dioxide ;  overnight, 90 - 110 °C
Referenz
Visible-Light-Mediated Decarboxylation/Oxidative Amidation of α-Keto Acids with Amines under Mild Reaction Conditions Using O2
Liu, Jie; Liu, Qiang; Yi, Hong; Qin, Chu; Bai, Ruopeng; et al, Angewandte Chemie, 2014, 53(2), 502-506

4-(Trifluoromethyl)phenylglyoxylic acid Raw materials

4-(Trifluoromethyl)phenylglyoxylic acid Preparation Products

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